molecular formula C26H29MgNO10 B8802424 Choline magnesium trisalicylate CAS No. 64425-90-7

Choline magnesium trisalicylate

Numéro de catalogue: B8802424
Numéro CAS: 64425-90-7
Poids moléculaire: 539.8 g/mol
Clé InChI: FQCQGOZEWWPOKI-UHFFFAOYSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du trisalicylate de choline et de magnésium implique la réaction du salicylate de choline avec le salicylate de magnésium. Le salicylate de choline est préparé en faisant réagir l’acide salicylique avec l’hydroxyde de choline, tandis que le salicylate de magnésium est synthétisé en faisant réagir l’acide salicylique avec l’hydroxyde de magnésium .

Méthodes de production industrielle : Dans les milieux industriels, la production de trisalicylate de choline et de magnésium implique généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Stability and Degradation Under Stress Conditions

CMT’s stability has been evaluated under hydrolytic, oxidative, thermal, and photolytic conditions .

Table 1: Degradation Pathways of Choline Magnesium Trisalicylate

ConditionStability ProfileDegradation Products IdentifiedSource
Acidic Hydrolysis Moderate degradation (20–30% over 24 hours at 90°C, 1M HCl)Salicylic acid, 2,3-dihydroxybenzoic acid
Alkaline Hydrolysis High sensitivity (>50% degradation at 90°C, 1M NaOH)Salicylic acid, phenolic compounds
Oxidation Stable in 10% H2O2\text{H}_2\text{O}_2 (no significant degradation)None detected
Photolysis Photolabile (6.6–9.8% degradation under 1.2×10⁶ lux·hr UV exposure)2,5-dihydroxybenzoic acid, polymerized byproducts
Thermal Stress Stable at 80°C for 30 minutes; decomposition accelerates above 100°CSalicylic acid

Key Observations:

  • pH Dependency : Degradation is pronounced in alkaline media due to hydroxide ion-driven ester cleavage .

  • Photodegradation : Light exposure induces radical-mediated oxidation, forming colored byproducts (e.g., quinones) .

  • Thermal Resilience : Short-term heating (≤80°C) does not compromise stability, making CMT suitable for standard pharmaceutical processing .

Analytical Methods for Degradation Monitoring

High-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem mass spectrometry (HPLC-MS/MS) is the gold standard for analyzing CMT degradation:

Table 2: HPLC Parameters for CMT Analysis

ColumnMobile PhaseDetection (nm)Retention Time (min)Linear Range (µg/mL)Reference
Xorabax XBD C18Phosphate buffer (pH 3.0):methanol (80:20)2304.65–30
Nucleosil C18Methanol:water:acetic acid (60:40:1)230/2708.8520–200
  • Validation : Methods exhibit high precision (%RSD <2) and recovery rates (97–99%) .

  • Degradation Product Identification : HPLC-MS/MS confirms 2,3- and 2,5-dihydroxybenzoic acids as primary hydrolytic and photolytic byproducts .

Implications for Pharmaceutical Formulation

  • Storage : CMT requires protection from light and alkaline excipients to prevent degradation .

  • Compatibility : Avoid co-formulation with strong bases or oxidizing agents despite its oxidative stability .

This comprehensive analysis underscores CMT’s reactivity profile, guiding its safe application in drug development and storage.

Applications De Recherche Scientifique

Pain Management and Anti-inflammatory Use

Choline magnesium trisalicylate is primarily used to relieve pain and inflammation associated with various conditions, including arthritis and musculoskeletal disorders. Its efficacy is comparable to that of aspirin but with a potentially better safety profile, particularly in patients who cannot tolerate traditional NSAIDs.

Clinical Studies

  • Asthma Patients with Aspirin Hypersensitivity : A study involving 23 asthmatic patients demonstrated that this compound was well-tolerated, showing no significant adverse respiratory effects or airway obstruction when administered in escalating doses (50-1,500 mg) over a week. The absence of cyclooxygenase inhibition indicated its unique mechanism compared to other salicylates .
  • Bone Pain from Metastatic Cancer : In a randomized controlled trial with 26 patients suffering from painful bony metastases, this compound significantly relieved pain within one hour of administration (1500 mg), suggesting its potential as an adjunct to opioids in managing metastatic bone pain .

Hepatotoxicity Concerns

While generally safe, this compound has been associated with liver enzyme elevations in some patients. Reports indicate that transient aminotransferase elevations can occur, which may resolve even with continued use if doses are adjusted .

Case Reports

  • A notable case involved a 21-year-old woman who developed elevated liver enzymes after starting treatment for systemic lupus erythematosus. The elevation was linked to the use of this compound, highlighting the need for monitoring liver function during therapy .

Alternative to Aspirin for Platelet Aggregation

This compound has been investigated as an alternative to aspirin for patients at risk of bleeding complications due to its lower impact on platelet aggregation. A study comparing the effects of this compound and aspirin on platelet function found that while aspirin significantly inhibited platelet aggregation, this compound did not produce similar effects, suggesting its utility in specific clinical scenarios .

Pediatric Applications

This compound is also indicated for juvenile idiopathic arthritis, providing anti-inflammatory benefits without the gastrointestinal risks associated with conventional NSAIDs . However, caution is advised due to potential risks such as Reye's syndrome in children and adolescents.

Pharmacological Profile

The pharmacological properties of this compound include:

  • Mechanism of Action : It inhibits the synthesis of prostaglandins, thereby reducing pain and inflammation.
  • Administration : Available in tablet and liquid forms; typically dosed one to three times daily.
  • Contraindications : Hypersensitivity to salicylates or any component of the formulation .

Mécanisme D'action

Le trisalicylate de choline et de magnésium exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des composés lipidiques impliqués dans la réponse inflammatoire et la signalisation de la douleur . Le composé agit sur le centre thermorégulateur de l’hypothalamus pour réduire la fièvre et bloque la génération d’impulsions de douleur . Les cibles moléculaires comprennent la prostaglandine G/H synthase 1 et la prostaglandine G/H synthase 2, qui sont des enzymes clés dans la biosynthèse des prostaglandines .

Composés similaires :

Unicité : Le trisalicylate de choline et de magnésium est unique en raison de sa combinaison de salicylate de choline et de salicylate de magnésium, ce qui procure un effet synergique dans la réduction de l’inflammation et de la douleur sans affecter l’agrégation plaquettaire . Cela en fait un choix privilégié pour les patients qui ont besoin d’un traitement anti-inflammatoire sans le risque de complications hémorragiques associées aux autres salicylates .

Activité Biologique

Choline magnesium trisalicylate (CMT) is a non-acetylated salicylate compound with notable anti-inflammatory and analgesic properties. It is primarily used in the treatment of pain and inflammation associated with various conditions, including arthritis. This article provides a comprehensive overview of the biological activity of CMT, including its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.

CMT is a small molecule with the chemical formula C26H29MgNO10C_{26}H_{29}MgNO_{10} and an average molecular weight of approximately 539.8 g/mol . The compound is known to inhibit prostaglandin synthesis, which plays a crucial role in mediating pain and inflammation. CMT acts on the hypothalamus to reduce fever and blocks pain impulse generation through its effects on cyclooxygenase enzymes (COX-1 and COX-2) .

Indications

CMT is indicated for:

  • Symptomatic treatment of arthritis (including osteoarthritis and rheumatoid arthritis)
  • Management of pyrexia (fever)
  • Relief from pain and inflammation associated with other musculoskeletal disorders .

Dosage Forms

CMT is available in various formulations, including:

  • Tablets (500 mg, 750 mg, 1000 mg salicylate content)
  • Liquid preparations for patients who may prefer or require a non-tablet form .

Comparative Studies

A double-blind study compared the efficacy of CMT with ibuprofen in patients with rheumatoid arthritis. Results indicated that CMT was similarly effective as ibuprofen in reducing pain and inflammation but with a potentially better side effect profile .

Another study focused on asthmatic patients with aspirin hypersensitivity demonstrated that CMT did not induce airway obstruction or significant decrease in serum thromboxane B2 levels, indicating its safety for this specific population .

Safety Profile

CMT is generally well tolerated; however, like all medications, it can lead to adverse effects. Commonly reported side effects include:

  • Gastrointestinal complaints (nausea, vomiting, gastric upset)
  • Tinnitus
  • Mild elevations in liver enzymes .

Case Studies

  • Liver Enzyme Elevations : A case involving a 21-year-old woman taking CMT for systemic lupus erythematosus showed transient serum aminotransferase elevations after four days of treatment. The enzyme levels began to decline upon discontinuation of the drug .
    Key PointsDetails
    MedicationThis compound
    Dose3.0 g daily
    PatternMixed (R=4.5)
    SeverityMild enzyme elevations
    Latency4 days
  • Eosinophilic Hepatitis : Another case reported eosinophilic hepatitis after short-term use of CMT, highlighting the need for monitoring liver function during treatment .

Pharmacokinetics

CMT exhibits favorable pharmacokinetic properties. A study comparing once-daily versus twice-daily dosing regimens found that both regimens achieved therapeutic salicylate levels effectively without significant differences in bioavailability .

Pharmacokinetic ParameterOnce Daily (3000 mg)Twice Daily (1500 mg)
Mean Trough ConcentrationWithin therapeutic range (5-30 mg/dL)Within therapeutic range (5-30 mg/dL)
Area Under Curve (AUC)Higher after once daily dosingLower after twice daily dosing

Q & A

Q. Basic: What are the key structural and pharmacokinetic properties of CMT, and how do they inform experimental design?

Answer:
CMT has a molecular formula of C₂₆H₂₉O₁₀NMg (molecular weight: 539.8 g/mol) . Its water solubility facilitates bioavailability studies, particularly in liquid formulations for elderly populations . Pharmacokinetic studies typically measure serum salicylate concentrations using high-performance liquid chromatography (HPLC) or spectrophotometry, as demonstrated in pediatric fever trials . Researchers should note that CMT lacks the acetyl moiety of aspirin, reducing platelet aggregation interference, which is critical when designing studies in patients with bleeding risks .

Q. Advanced: How does CMT modulate thromboxane biosynthesis compared to aspirin, and what methodologies are used to evaluate this mechanism?

Answer:
Unlike aspirin, CMT does not acetylate cyclooxygenase-1 (COX-1), preserving thromboxane A₂ (TXA₂) biosynthesis in platelets. This distinction was validated via ex vivo platelet aggregation assays using arachidonic acid as a substrate . Advanced studies employ radioimmunoassays (RIA) to quantify TXB₂ (a stable TXA₂ metabolite) in serum samples. For example, Danesh et al. (1989) showed that CMT inhibits TXA₂ by <10% versus >95% with aspirin, supporting its use in bleeding-prone cohorts . Researchers should replicate these methods while controlling for renal clearance rates, as salicylate excretion varies with urine pH .

Q. Basic: What standardized protocols exist for assessing CMT’s anti-inflammatory efficacy in preclinical models?

Answer:
Preclinical studies often use rodent models of adjuvant-induced arthritis or carrageenan-induced paw edema. Key endpoints include prostaglandin E₂ (PGE₂) levels (measured via ELISA) and histopathological scoring of inflammation . Dosing should mirror human equivalents (e.g., 50–100 mg/kg in rats), adjusted for allometric scaling. Researchers must validate CMT’s purity via nuclear magnetic resonance (NMR) spectroscopy, as its exact crystalline structure remains undefined .

Q. Advanced: How can contradictory data on CMT’s gastrointestinal (GI) safety profile be reconciled across studies?

Answer:
While CMT is considered GI-sparing compared to NSAIDs, conflicting reports exist. For example, Danesh et al. (1987) reported reduced gastric mucosal injury in bleeding-prone patients , but co-administration with alendronate may synergistically increase ulcer risk . To resolve contradictions, researchers should stratify cohorts by comorbidities (e.g., diabetes, renal impairment) and use endoscopic scoring in randomized controlled trials (RCTs). Meta-analyses should adjust for confounders like concomitant proton-pump inhibitor use .

Q. Advanced: What methodological considerations are critical when designing a CMT trial for pediatric rheumatic carditis, given limited existing data?

Answer:
Current pediatric data are extrapolated from adult pharmacokinetics, where serum salicylate trough levels are monitored to guide dosing (e.g., 50–100 mg/kg/day) . Researchers should adopt a milligram-per-kilogram equivalence approach, as in the rheumatic carditis case report by JPPT et al., which mirrored aspirin regimens . Safety endpoints must include audiological monitoring (tinnitus incidence <20%) and thromboelastography to assess hemostasis . Placebo-controlled crossover designs, as used in chronic pain trials , could minimize bias in small pediatric cohorts.

Q. Basic: What drug interaction risks are associated with CMT, and how should they be managed in clinical trials?

Answer:
CMT potentiates hypoglycemia with sulfonylureas (e.g., tolazamide) via unclear mechanisms, necessitating frequent glucose monitoring . It also competes with bumetanide for renal tubular secretion, risking hypokalemia; thus, electrolyte panels are mandatory in co-administered trials . Researchers should reference in vitro cytochrome P450 inhibition assays and therapeutic drug monitoring (TDM) protocols to mitigate interactions .

Q. Advanced: How can researchers optimize blinding in RCTs evaluating CMT for chronic pain, given its distinct adverse effect profile?

Answer:
The 1990 low-back pain RCT used a double-blind crossover design with matched placebos, but tinnitus and GI symptoms (20% incidence) may unblind participants . To address this, consider an active comparator (e.g., naproxen) with similar AE profiles. Stratified randomization by baseline pain scores and intent-to-treat (ITT) analysis can reduce bias. Secondary endpoints like serum salicylate levels should be masked from assessors .

Q. Basic: What analytical techniques are recommended for quantifying CMT and its metabolites in biological samples?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity for salicylate and its metabolites (gentisic acid). For stability, samples should be acidified to pH 2–3 and stored at −80°C . Spectrophotometric methods (e.g., Trinder’s reagent) are cost-effective for high-throughput studies but less specific. Researchers must validate assays against FDA/EMA guidelines, including matrix effect and recovery tests .

Q. Advanced: What statistical approaches are suitable for analyzing time-dependent efficacy in CMT trials, such as delayed analgesic onset?

Answer:
Mixed-effects models can account for repeated measures (e.g., daily pain scores) and covariates like age or renal function. Survival analysis (Kaplan-Meier curves) may evaluate time-to-response differences between CMT and NSAIDs. For example, the 1990 pain study used Fisher’s exact test to compare responder rates at 6-week intervals . Bayesian hierarchical models are advantageous in small-sample studies (e.g., pediatric rheumatic carditis) to incorporate prior adult data .

Q. Advanced: How does CMT’s lack of acetyl moiety influence its applicability in aspirin-exacerbated respiratory disease (AERD) populations?

Answer:
In AERD patients, Szczeklik et al. (1990) demonstrated CMT’s safety via bronchoprovocation tests, showing no cross-reactivity with aspirin-sensitive COX-1 inhibition . Researchers should replicate this using spirometry and leukotriene E₄ (LTE₄) measurements in urine. However, post-marketing surveillance is advised, as rare hypersensitivity reactions (<1%) are documented .

Propriétés

Key on ui mechanism of action

Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses

Numéro CAS

64425-90-7

Formule moléculaire

C26H29MgNO10

Poids moléculaire

539.8 g/mol

Nom IUPAC

magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3

Clé InChI

FQCQGOZEWWPOKI-UHFFFAOYSA-K

SMILES

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]

SMILES canonique

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Choline magnesium trisalicylate
Choline magnesium trisalicylate
Choline magnesium trisalicylate
Choline magnesium trisalicylate
2-Methylphenolate
Choline magnesium trisalicylate
Choline magnesium trisalicylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.